molecular formula C14H9NO3 B6376109 5-(3-Carboxyphenyl)-3-cyanophenol, 95% CAS No. 1261889-39-7

5-(3-Carboxyphenyl)-3-cyanophenol, 95%

Cat. No. B6376109
CAS RN: 1261889-39-7
M. Wt: 239.23 g/mol
InChI Key: IILSHUFVOGJNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Carboxyphenyl)-3-cyanophenol, 95% (5-3CP-3CN), is an organic compound belonging to the class of phenols. It is an aromatic compound, with a strong odor and a yellowish-brown color. 5-3CP-3CN has a molecular weight of around 186 g/mol, and is soluble in water and alcohols. 5-3CP-3CN has a wide range of applications in organic synthesis, and has been used for the synthesis of dyes, drugs, and other organic compounds.

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)-3-cyanophenol, 95% is not yet fully understood. However, it is believed that it may act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is also believed that 5-(3-Carboxyphenyl)-3-cyanophenol, 95% may act as an antioxidant, and may be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxyphenyl)-3-cyanophenol, 95% are not yet fully understood. However, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been shown to act as an antioxidant, and may be involved in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Carboxyphenyl)-3-cyanophenol, 95% in lab experiments include its low cost, its availability, and its ease of synthesis. However, it is important to note that 5-(3-Carboxyphenyl)-3-cyanophenol, 95% can be toxic if inhaled or ingested, and should be handled with caution. In addition, it is important to note that 5-(3-Carboxyphenyl)-3-cyanophenol, 95% may interfere with certain laboratory tests, and should not be used in such tests.

Future Directions

There are many potential future directions for research involving 5-(3-Carboxyphenyl)-3-cyanophenol, 95%. These include further investigation into the mechanism of action of 5-(3-Carboxyphenyl)-3-cyanophenol, 95%, as well as the development of new synthetic methods for the production of 5-(3-Carboxyphenyl)-3-cyanophenol, 95%. In addition, further research into the biochemical and physiological effects of 5-(3-Carboxyphenyl)-3-cyanophenol, 95%, as well as its potential applications in drug design and development, may provide valuable insights into the potential uses of this compound. Finally, further research into the safety and toxicity of 5-(3-Carboxyphenyl)-3-cyanophenol, 95% is also needed.

Synthesis Methods

5-(3-Carboxyphenyl)-3-cyanophenol, 95% can be synthesized from the reaction between 3-cyano-4-hydroxybenzoic acid and 3-carboxyphenylhydrazine. The reaction takes place in an aqueous solution of sodium hydroxide at a temperature of around 100 °C. After the reaction is complete, the product is separated from the reaction mixture by filtration and purified by recrystallization.

Scientific Research Applications

5-(3-Carboxyphenyl)-3-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound for the study of the mechanism of action of certain enzymes, such as the cytochrome P450 enzymes. It has also been used to study the structure-activity relationship of certain drugs and to investigate the mechanisms of drug action.

properties

IUPAC Name

3-(3-cyano-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-8-9-4-12(7-13(16)5-9)10-2-1-3-11(6-10)14(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILSHUFVOGJNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684760
Record name 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carboxyphenyl)-3-cyanophenol

CAS RN

1261889-39-7
Record name 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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